N-(3-氯苯基)-2-苯氧基乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

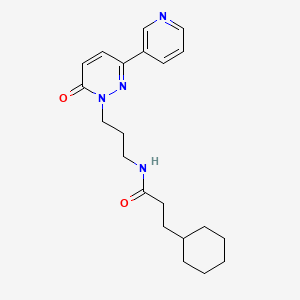

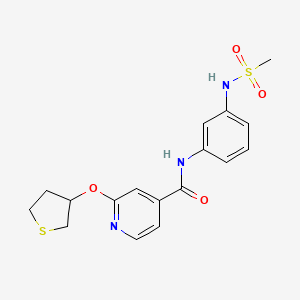

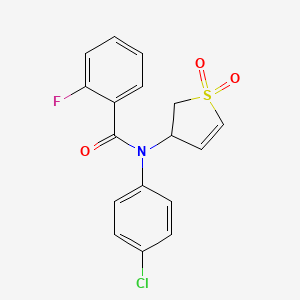

The compound "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" is a derivative of methanesulfonamide with a chlorophenyl and a phenoxy group attached to the nitrogen atom. This structure is related to various other chlorophenyl methanesulfonamides, which have been studied for their potential biological activities, including their use as anticonvulsant drugs . The presence of the chlorine atom on the phenyl ring can significantly affect the molecular conformation and, consequently, the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds, such as "N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide," has been achieved through methods like the Sonogashira cross-coupling reaction . This method involves the coupling of an iodo-substituted precursor with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields compounds with complex aromatic structures that are structurally similar to "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide."

Molecular Structure Analysis

The molecular structure of chlorophenyl methanesulfonamide derivatives has been extensively characterized using techniques such as single-crystal X-ray crystallography . These studies reveal that the position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the crystallization and molecular conformation due to different intra- and intermolecular hydrogen-bond interactions. For instance, "N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide" displays a monoclinic symmetry and is stabilized by a combination of N-H···O, C-H···O, and C-H···Cl hydrogen bonds .

Chemical Reactions Analysis

While specific chemical reactions of "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" are not detailed in the provided papers, the related compounds exhibit reactivity typical of sulfonamides and chloroaromatics. The sulfonamide group can engage in hydrogen bonding, which is crucial for the biological activity of these molecules . The chloro substituents may also participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents affects the electron distribution within the molecule, which can alter properties such as solubility, melting point, and reactivity . The hydrogen bonding capability of the sulfonamide group contributes to the compound's solubility in polar solvents and its potential for forming crystalline structures. The molecular conformation, as determined by the position of the chloro substituents, also plays a role in the packing of molecules in the solid state, which can affect the compound's density and stability .

科学研究应用

结构分析和抗惊厥活性

N-(3-氯苯基)-2-苯氧基乙磺酰胺及其衍生物由于不同的分子内和分子间氢键相互作用而表现出有趣的结晶特性。Köktaş Koca等人(2015年)对氯取代衍生物的研究揭示了不同的结晶行为,这有助于它们的生物活性,尤其是在开发用于癫痫治疗的抗惊厥药物(Köktaş Koca, Sevinçek, AkgÜl, & Aygün, 2015)。

环境污染治理

氯酚,硝基酚和磺胺类抗生素是令人担忧的环境污染物,因其毒性而备受关注。Zhuo等人(2018年)已经证明了来自平菇的漆酶酶对降解这些污染物的有效性,为环境治理提供了一种生物技术方法(Zhuo, Yu, Yuan, Fan, Chen, Li, Ma, & Zhang, 2018)。

抗病毒应用

N-(3-氯苯基)-2-苯氧基乙磺酰胺的衍生物在抗病毒应用中显示出潜力。Chen等人(2010年)合成了噻二唑磺胺类化合物,表现出抗烟草花叶病毒活性,突显了该化合物在抗击病毒感染中的实用性(Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010)。

用于降解环境污染物的先进氧化过程

Li等人(2017年)对使用预磁化Fe-0/过硫酸盐降解和去氯二氯酚的研究揭示了先进氧化过程在去除基于氯酚的污染物中的增效效率(Li, Zhou, Pan, & Xu, 2017)。

燃料电池技术

含氧代噻二唑的磺化聚芳醚砜已被研究用于中高温燃料电池的质子交换膜。Xu等人(2013年)的工作突出了该材料具有优异的热性能,尺寸稳定性和氧化稳定性,使其成为燃料电池应用的有前途的候选材料(Xu, Ren, Cheng, Ma, & Wang, 2013)。

属性

IUPAC Name |

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXPBAYVREGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)